5-Ethyl-isoxazole-3-carboxylic acid is a heterocyclic organic compound characterized by its isoxazole ring structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in various fields of chemistry and pharmacology due to its potential biological activities and applications in medicinal chemistry.
5-Ethyl-isoxazole-3-carboxylic acid can be synthesized through various chemical processes, often involving the reaction of ethyl esters with hydroxylamine or other reagents under specific conditions. It is cataloged in several chemical databases, including PubChem, where it is identified by the Chemical Abstracts Service number 6483811 .
This compound falls under the classification of carboxylic acids and isoxazoles. It is recognized for its structural features that contribute to its reactivity and biological properties. The molecular formula for 5-Ethyl-isoxazole-3-carboxylic acid is , indicating it contains six carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms .
The synthesis of 5-Ethyl-isoxazole-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) are often employed to monitor the progress of reactions.
The molecular structure of 5-Ethyl-isoxazole-3-carboxylic acid features a five-membered ring containing two nitrogen atoms and three carbon atoms, with a carboxylic acid functional group attached at the 3-position. The ethyl group is located at the 5-position of the isoxazole ring.
5-Ethyl-isoxazole-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by the presence of functional groups that enhance reactivity, such as the electron-withdrawing nature of the carboxylic acid group.
The mechanism of action for compounds like 5-Ethyl-isoxazole-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. For instance, derivatives of this compound have been evaluated for their anticancer activities, where they may inhibit specific pathways involved in tumor growth.
Studies have shown that certain derivatives exhibit significant cytotoxic activity against cancer cell lines, indicating their potential as therapeutic agents . The structure-activity relationship (SAR) analysis helps in understanding how modifications to the isoxazole ring affect biological activity.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .
5-Ethyl-isoxazole-3-carboxylic acid has several scientific uses:
Isoxazole derivatives have evolved from simple natural product analogs to sophisticated therapeutic agents over the past century. The discovery of isoxazole-containing antibiotics like sulfamethoxazole in the 1960s marked the first generation of these pharmacophores, demonstrating potent antibacterial activity through dihydropteroate synthase inhibition [8]. The 1990s witnessed a paradigm shift with the development of leflunomide, an immunosuppressant isoxazole prodrug that inhibits pyrimidine synthesis, and valdecoxib, a selective COX-2 inhibitor for inflammatory conditions [8]. Contemporary drug discovery (post-2010) focuses on targeted enzyme inhibition, exemplified by novel xanthine oxidase inhibitors featuring 5-alkylisoxazole-3-carboxylic acid motifs to treat hyperuricemia and gout [1]. This evolution highlights the scaffold's adaptability: the isoxazole ring provides optimal geometry for target binding (bond angles ≈ 90° at N-O, ≈ 120° at C3-C4), while substitutions at C3, C4, and C5 modulate electronic properties, solubility, and metabolic stability. The structural simplicity of 5-alkylisoxazole-3-carboxylic acids like 5-ethyl-isoxazole-3-carboxylic acid (CAS 52320-59-9) belies their significance as synthetic intermediates for complex bioactive molecules [3] [5].
Table 1: Marketed Isoxazole-Derived Pharmaceuticals
Drug Name | Therapeutic Class | Key Structural Features | |
---|---|---|---|
Sulfamethoxazole | Antibacterial | 5-Methylisoxazole with sulfonamide | |
Leflunomide | Immunosuppressant | 5-Methylisoxazole with cyanoacrylamide | |
Valdecoxib | COX-2 Inhibitor | 4-Sulfonamide phenylisoxazole | |
Zonisamide | Anticonvulsant | Benzisoxazole with sulfonamide | |
Tivozanib (2021) | Kinase Inhibitor (Oncology) | Fused isoxazole-quinoline scaffold | [8] |
5-Ethyl-isoxazole-3-carboxylic acid serves as a versatile molecular building block due to its bifunctional reactivity: the carboxylic acid enables amide coupling or esterification, while the isoxazole ring undergoes regioselective modifications. The ethyl group at C5 provides strategic advantages:
Isoxazole-3-carboxylic acid derivatives exhibit targeted inhibition of enzymes involved in inflammation, hyperuricemia, and microbial proliferation. The carboxylic acid moiety is critical for coordinating catalytic residues, while the isoxazole ring provides a planar, aromatic platform for π-stacking:
Table 2: Enzyme Inhibition Profiles of Isoxazole-3-carboxylic Acid Derivatives
Target Enzyme | Inhibitor Structure | IC₅₀/ Kᵢ | Key Interactions | |
---|---|---|---|---|
Xanthine Oxidase | 5-(3-Cyano-1H-indol-5-yl)isoxazole-3-acid | 0.13 µM | H-bonding with Arg880, Glu802; π-stacking | |
mPGES-1/5-LO | 4-(Quinolin-2-yl)-5-phenylisoxazole-3-acid | 0.8 µM | Metal chelation; H-bond with Tyr130, Ser127 | |
Class A β-Lactamase | Pyrano[3,2-d]isoxazol-6-one | 2.4 µM | Covalent serine acylation; hydrophobic packing | [1] [4] [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7